molecular formula C18H21N5OS2 B2526125 4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide CAS No. 1795418-64-2

4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2526125
CAS No.: 1795418-64-2
M. Wt: 387.52
InChI Key: GPBXYIOJDRAHOT-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N5OS2 and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlights the importance of molecular interaction studies, particularly in understanding the binding mechanisms with cannabinoid receptors. These studies utilize molecular orbital methods and conformational analysis to explore the structural requirements for binding to specific receptors, offering insights that could be applicable to the study of "4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide" in similar contexts (J. Shim et al., 2002).

Antimicrobial Activity

The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors from related thiazole-aminopiperidine hybrid analogues demonstrate the antimicrobial potential of such compounds. These studies suggest that structurally similar compounds to "this compound" could be explored for their antimicrobial activities, particularly against tuberculosis (V. U. Jeankumar et al., 2013).

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-13-15(26-18(21-13)22-7-2-3-8-22)16(24)20-11-14-5-4-9-23(12-14)17-19-6-10-25-17/h2-3,6-8,10,14H,4-5,9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBXYIOJDRAHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.